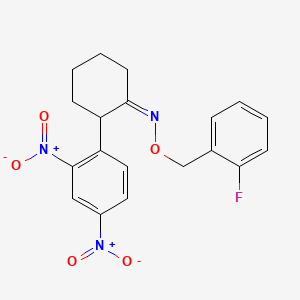
2-(2,4-dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2,4-dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime” is a chemical with the molecular formula C19H18FN3O5 . It is also known as (1Z)-2-(2,4-dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime . This compound is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 5 oxygen atoms . The average mass of the molecule is 387.362 Da, and the monoisotopic mass is 387.123047 Da .Scientific Research Applications
Nucleophilic Reactivity and Kinetics
- Nucleophilic Cleavage : 2-(2,4-dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime has been studied for its nucleophilic reactivity, particularly focusing on the cleavage of the N-O bond in aqueous-methanol environments. The order of nucleophilic reactivity towards nitrogen in this compound with various nucleophiles has been established, indicating a SN2 type of reaction and a polar transition state on the oxime nitrogen. This substrate's reactivity is significant enough to be reducible at the dropping mercury electrode, and its reaction kinetics have been thoroughly explored through spectrophotometric and polarographic methods (Malik, Bhattacharjee, & Sharma, 1983).
- Aromatic Nucleophilic Substitution Reactions : The kinetics of aromatic nucleophilic substitution reactions of O-(2,4-dinitrophenyl) substituted cyclohexanone oxime have been investigated in various solvents. The findings revealed interesting dynamics, such as second-order reactions in amine in all solvents except chlorobenzene and temperature-dependent reaction rates, shedding light on the base-catalysed collapse of tetrahedral intermediates (Jain, Gupta, & Kumar, 1990).
Chemical Synthesis and Molecular Interactions
- Synthesis of Derivatives : Research has been conducted on the synthesis and configuration determination of syn and anti α-amino ketoxim derivatives of this compound. The configuration was determined based on UV and IR absorption spectra and their ability to form copper complexes, highlighting its potential in complex chemical syntheses (Fischer & Grob, 1962).
- Addition to Nitrilium Closo-Decaborate Clusters : The compound has been involved in studies related to the addition to nitrilium closo-decaborate clusters. The reaction kinetics and the thermodynamics of these additions have been thoroughly characterized, providing insights into the reactivity and potential applications in organometallic chemistry (Bolotin et al., 2016).
Industrial Applications and Monitoring
- Workplace Monitoring : There's research dedicated to the monitoring of oximes, including this compound, in industrial workplaces. This involves innovative liquid chromatographic methods for determining oxime concentrations in air samples, underlining the compound's relevance in occupational health and safety (Kempter, Büldt, & Karst, 1999).
properties
IUPAC Name |
(Z)-2-(2,4-dinitrophenyl)-N-[(2-fluorophenyl)methoxy]cyclohexan-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5/c20-17-7-3-1-5-13(17)12-28-21-18-8-4-2-6-15(18)16-10-9-14(22(24)25)11-19(16)23(26)27/h1,3,5,7,9-11,15H,2,4,6,8,12H2/b21-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFIEHAIWBRTDQ-UZYVYHOESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOCC2=CC=CC=C2F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/OCC2=CC=CC=C2F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2626987.png)
![3-benzyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2626988.png)
![N-(2-chlorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2626989.png)
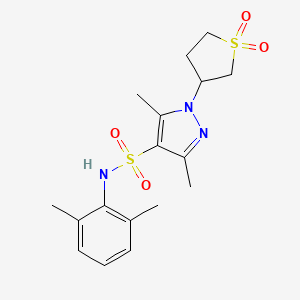
![7-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2626993.png)
![2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2626994.png)
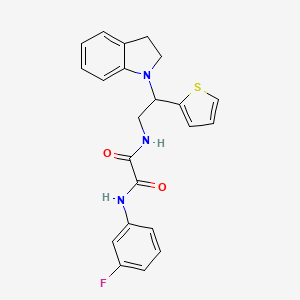
![Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2626998.png)
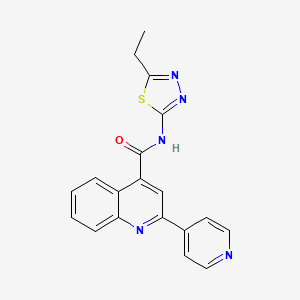
![1-[(4-Methoxynaphthyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2627001.png)
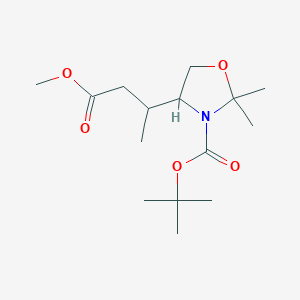
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2627007.png)
![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2627008.png)
![N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2627010.png)